molecular formula C11H12N2O3 B15245792 3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione

3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione

Katalognummer: B15245792
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: RJPYBZOVIMYWTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione is an organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of an ethoxy group, a pyridin-3-ylamino group, and a cyclobutane-1,2-dione core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione typically involves the reaction of ethyl 3-oxobutanoate with pyridin-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy and pyridin-3-ylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Ethoxy-4-(pyridin-4-ylamino)cyclobutane-1,2-dione: Similar structure with the pyridinyl group at a different position.

    3-Ethoxy-4-(pyridin-2-ylamino)cyclobutane-1,2-dione: Another positional isomer with the pyridinyl group at the 2-position.

    3-Methoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione: Similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione is unique due to its specific substitution pattern and the presence of both ethoxy and pyridin-3-ylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C11H12N2O3

Molekulargewicht

220.22 g/mol

IUPAC-Name

3-ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione

InChI

InChI=1S/C11H12N2O3/c1-2-16-11-8(9(14)10(11)15)13-7-4-3-5-12-6-7/h3-6,8,11,13H,2H2,1H3

InChI-Schlüssel

RJPYBZOVIMYWTI-UHFFFAOYSA-N

Kanonische SMILES

CCOC1C(C(=O)C1=O)NC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.